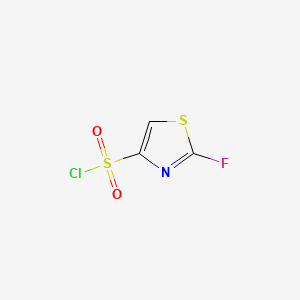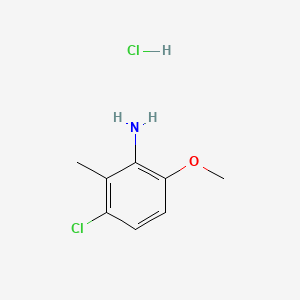
3-chloro-6-methoxy-2-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methoxy-2-methylaniline hydrochloride, also known as 3-chloro-MMA, is a synthetic compound used in a variety of scientific research applications. It is an aniline derivative, a type of aromatic compound that is highly reactive and used in a variety of synthetic organic chemistry processes. 3-chloro-MMA is a versatile molecule that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a wide range of organic compounds, including polymers and oligomers.
科学的研究の応用
3-chloro-6-methoxy-2-methylaniline hydrochloride is used in a variety of scientific research applications. It is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a wide range of organic compounds, including polymers and oligomers. Additionally, it is used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of 3-chloro-6-methoxy-2-methylaniline hydrochloride is not fully understood. However, it is believed that the compound acts as an electron acceptor, which enables it to form complexes with other molecules. This allows it to act as a catalyst in various reactions. Additionally, it is believed that the compound can act as a proton donor, which enables it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can interact with various proteins and enzymes in the body, which may affect various metabolic processes. Additionally, the compound may act as an inhibitor of certain enzymes, which could affect the metabolism of certain drugs.
実験室実験の利点と制限
The main advantage of using 3-chloro-6-methoxy-2-methylaniline hydrochloride in lab experiments is its versatility. It can be used in a variety of synthetic organic chemistry processes, as well as in the synthesis of a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. For example, it is highly reactive and can form dangerous byproducts if not handled properly. Additionally, it has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for 3-chloro-6-methoxy-2-methylaniline hydrochloride research. These include further research into its biochemical and physiological effects, as well as its potential uses in drug development. Additionally, further research could be conducted into its mechanism of action and its potential uses in the synthesis of new compounds. Finally, additional research could be conducted into its potential toxicity and its ability to form dangerous byproducts.
合成法
3-chloro-6-methoxy-2-methylaniline hydrochloride is synthesized through a two-step process. The first step involves the reaction of aniline with bromine, which produces 3-bromo-6-methoxy-2-methylaniline. This compound is then reacted with sodium hydroxide and chlorine to form this compound. This process is known as the Sandmeyer reaction.
特性
IUPAC Name |
3-chloro-6-methoxy-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-6(9)3-4-7(11-2)8(5)10;/h3-4H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNMUMNCBDTMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
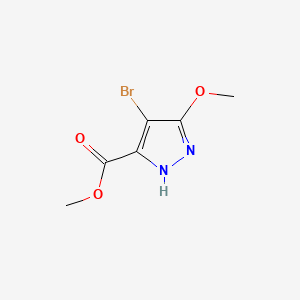
![1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B6608259.png)
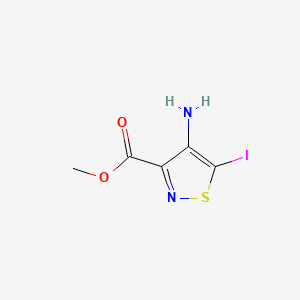
![1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B6608273.png)

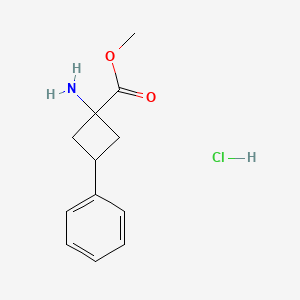

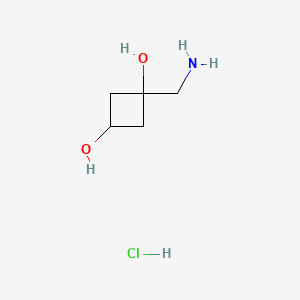
![2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6608321.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride](/img/structure/B6608337.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate, Mixture of diastereomers](/img/structure/B6608351.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
